molecular formula C14H18N2O4 B13197294 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13197294
M. Wt: 278.30 g/mol
InChI Key: JYQPFIWYAFDUBB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its substituents and parent structure. The cyclopentane ring serves as the core, with a carboxylic acid group (-COOH) at position 1. At the same carbon, a 2-amino-1-(3-nitrophenyl)ethyl side chain is attached, leading to the full name 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid . The molecular formula is C₁₄H₁₈N₂O₄ , with a molecular weight of 278.30 g/mol .

The numbering of the cyclopentane ring begins at the carboxylic acid-bearing carbon, ensuring priority is given to the functional group with the highest seniority (carboxylic acid > nitro > amino). The 3-nitrophenyl group is designated by its para-substituted nitro group relative to the ethyl linkage.

Molecular Geometry and Stereochemical Considerations

The cyclopentane ring adopts a non-planar envelope conformation to minimize angular strain, with the carboxylic acid and ethylamino-nitrophenyl substituents occupying equatorial positions. Key stereochemical features include:

  • Chirality at C1 : The cyclopentane carbon bearing the carboxylic acid and ethyl side chain is a stereogenic center, leading to potential enantiomers.
  • Configuration of the ethylamino group : The ethyl chain’s amino group introduces a second chiral center at the benzylic carbon (C2), creating diastereomeric possibilities.

Computational models suggest that steric hindrance between the bulky 3-nitrophenyl group and the cyclopentane ring favors a gauche conformation for the ethyl linker, stabilizing the molecule through reduced van der Waals repulsions.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the absence of conjugated π-systems susceptible to proton shifts. However, the carboxylic acid group may exhibit zwitterionic behavior in aqueous media, where the -COOH proton transfers to the adjacent amino group, forming a carboxylate (-COO⁻) and ammonium (-NH₃⁺) moiety. This equilibrium is pH-dependent, with the zwitterion dominating near neutral conditions.

The nitro group’s electron-withdrawing nature further stabilizes the zwitterionic form by enhancing the amino group’s basicity. No keto-enol or other tautomeric forms are observed, as confirmed by invariant UV-Vis spectra across pH gradients.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 12.1 ppm (s, 1H) : Carboxylic acid proton.
    • δ 8.2–7.5 ppm (m, 4H) : Aromatic protons from the 3-nitrophenyl group.
    • δ 3.4 ppm (m, 2H) : Methylene protons adjacent to the amino group.
    • δ 2.8–1.6 ppm (m, 9H) : Cyclopentane and ethyl chain protons.
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 178.2 ppm : Carboxylic acid carbonyl.
    • δ 148.5 ppm : Nitro-substituted aromatic carbon.
    • δ 54.1 ppm : Chiral cyclopentane carbon (C1).
    • δ 42.3 ppm : Amino-bearing carbon.
Infrared (IR) Spectroscopy
  • ν 3300–2500 cm⁻¹ : Broad stretch from O-H (carboxylic acid) and N-H (amine).
  • ν 1705 cm⁻¹ : C=O stretch of the carboxylic acid.
  • ν 1520 cm⁻¹ and 1350 cm⁻¹ : Asymmetric and symmetric stretches of the nitro group.
Mass Spectrometry (MS)
  • ESI-MS (m/z) : [M+H]⁺ at 279.3 , with fragmentation peaks at 262.2 (loss of NH₃) and 135.1 (3-nitrophenyl ion).
UV-Vis Spectroscopy
  • λₘₐₓ (MeOH) : 265 nm (π→π* transition of the nitroaromatic group) and 210 nm (n→π* transition of the carboxylic acid).

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1-[2-amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c15-9-12(14(13(17)18)6-1-2-7-14)10-4-3-5-11(8-10)16(19)20/h3-5,8,12H,1-2,6-7,9,15H2,(H,17,18)

InChI Key

JYQPFIWYAFDUBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Scientific Research Applications

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid 4-hydroxyphenyl C₁₄H₁₉NO₃ 249.31 Potential polarity due to -OH group; unknown bioactivity (currently understudied)
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine precursor) 4-methoxyphenyl C₁₆H₂₅NO₂ 263.38 Intermediate for antidepressants; methoxy group enhances lipophilicity
2-Carboxy-1-(3-nitrophenyl)ethanaminium perchlorate 3-nitrophenyl C₉H₁₁N₂O₆Cl 294.65 β-amino acid with coordination polymer potential; nitro group aids in ligand binding

Key Observations :

  • Electron-withdrawing vs.
  • Ring Size : Cyclopentane derivatives (e.g., target compound) may exhibit different conformational flexibility compared to cyclohexane-based analogs (), affecting binding to biological targets.

Cyclopentane-Based Amino Acids

Compounds with cyclopentane backbones and amino-carboxylic acid motifs are explored for structural and pharmacological properties:

Compound Name Substituents Melting Point (°C) Key Features Evidence Source
(1R,3S)-3-Aminocyclopentanecarboxylic acid None (simple amino group) 172.1 (dec.) High optical purity (98% ee); used in peptide studies
1-Amino-2-hydroxycyclopentanecarboxylic acid Hydroxy group at C2 Not reported Structural analog of serine/threonine; antitumor potential
Target Compound 3-nitrophenyl, aminoethyl Not reported Nitro group may confer redox activity or enhance binding to electron-deficient targets N/A

Pharmacological Potential

  • Tumor-Seeking Agents: 1-Aminocyclobutane[11C]carboxylic acid () demonstrates rapid tissue uptake and low toxicity, suggesting cyclopentane/cyclobutane amino acids may share similar transport mechanisms. The nitro group in the target compound could enhance binding to nitroreductase-rich tumor environments.

Biological Activity

1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that includes an amino group, a nitrophenyl moiety, and a carboxylic acid group, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is (1R,2S)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. Its molecular formula is C14H17N2O5C_{14}H_{17}N_{2}O_{5}, with a molecular weight of approximately 295.30 g/mol. The presence of the nitrophenyl group is notable for its potential to participate in electron transfer reactions, which can influence the compound's reactivity and biological interactions.

The biological activity of 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid likely involves modulation of specific enzymes or receptors. The nitrophenyl group may enhance binding affinity to target proteins, influencing pathways related to pain perception, inflammation, or other physiological processes.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antinociceptive Effects : Research indicates that cyclopentane carboxylic acids can act as potent inhibitors of voltage-gated sodium channels (NaV). Notably, a related compound demonstrated significant analgesic effects in transgenic mouse models for inherited erythromelalgia, suggesting potential applications in pain management .
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity. For instance, derivatives of cyclopentane carboxylic acids have been evaluated for their ability to scavenge free radicals and reduce oxidative stress .
  • Antibacterial Activity : Some studies have reported antibacterial properties associated with cyclopentane derivatives. The structural features of 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid may contribute to its efficacy against certain bacterial strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid compared to related compounds:

Compound NameAntinociceptive ActivityAntioxidant ActivityAntibacterial Activity
1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acidYesYesYes
Cyclopentane carboxylic acid 31HighModerateLow
cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acidModerateHighModerate

Case Studies

Several case studies have been conducted to investigate the pharmacological potential of cyclopentane derivatives:

  • Pain Management in Transgenic Models : A study focused on the efficacy of cyclopentane carboxylic acids in alleviating pain in transgenic mice models demonstrated significant reductions in pain response when treated with these compounds. The study highlighted the importance of structural modifications for enhancing potency against NaV channels .
  • Antioxidant Evaluation : Another investigation assessed the antioxidant properties of cyclopentane derivatives using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that certain modifications could enhance antioxidant capacity significantly .

Preparation Methods

Starting Materials and Ring Formation

A common approach starts from cyclopentene derivatives or cyclopentadienyl precursors. For example, dimethylmaleic anhydride or dimethylmaleic amide can be functionalized and cyclized to form cyclopentane skeletons with carboxyl groups at the 1-position. The use of glycine synthons enables incorporation of amino acid functionality adjacent to the ring.

Ring Functionalization and Protection

Functional groups such as esters or protected aldehydes are introduced at the carboxylic acid site to facilitate subsequent transformations. Silylation reactions with reagents like phenyldimethylchlorosilane can mask hydroxy groups for later unveiling.

Introduction of the 3-Nitrophenyl Group and Amino Substituent

Aromatic Substitution and Nitration

The 3-nitrophenyl moiety is typically introduced via nitration of a phenyl precursor or by using a pre-nitrated phenyl building block. Controlled nitration ensures substitution at the meta-position (3-position) of the phenyl ring.

Alkylation and Amination

The amino group at the 2-position of the ethyl side chain is introduced by alkylation of glycine equivalents or amino acid derivatives with electrophilic aromatic compounds bearing the nitro group. This can be achieved via stereoselective alkylation using cyclic sulfites or bis-electrophiles under base catalysis to form spirocyclic intermediates, which are later opened to yield the desired amino acid.

Stereoselective Synthesis and Control

Use of Chiral Glycine Equivalents

Chiral auxiliaries such as (S)- or (R)-glycine equivalents are employed to control the stereochemistry of the amino acid center. One-pot bis-alkylation mediated by strong bases like phosphazenic base t-BuP4 allows selective formation of stereoisomers with high enantiomeric excess.

Catalytic Hydrogenation and Reduction

Nitro groups are often reduced to amino groups using catalytic hydrogenation with palladium or tin chloride in alcoholic solvents at controlled temperatures (15-20 °C). This step must be carefully managed to avoid over-reduction or side reactions.

Purification and Isolation

Purification is commonly achieved by:

  • Crystallization from ethanol or other suitable solvents, often by cooling and stirring to obtain high-purity crystals.
  • Ion exchange chromatography to separate stereoisomers and remove impurities.
  • Recrystallization and chromatographic techniques to isolate the final amino acid derivative with high purity.

Representative Data Table of Key Reaction Conditions

Step Reagents / Conditions Solvent Temperature Notes
Cyclopentane ring formation Dimethylmaleic anhydride, glycine synthon THF, MTBE Room temp to reflux Ring closure via 2+2 cycloaddition
Silylation (protection) Phenyldimethylchlorosilane MTBE, THF Room temp Masks hydroxy group for later steps
Alkylation (side chain) Cyclic sulfites or bis-electrophiles, t-BuP4 base Dry solvents Controlled temp Stereoselective alkylation
Nitro reduction Tin chloride or Pd catalyst Methanol, ethanol 15-20 °C Converts nitro to amino group
Hydrolysis (deprotection) NaOH or KOH Methanol, ethanol 70-90 °C Removes ester protecting groups
Purification Cooling crystallization, ion exchange chromatography Ethanol, water Cooling/stirring Isolates pure product

Research Discoveries and Improvements

  • Asymmetric synthesis has been refined to access all four stereoisomers of cyclopentane amino acid derivatives, enabling precise control over biological activity.
  • Catalyst selection for hydrocarbonylation cyclization and reduction steps improves yield and purity, with sodium carbonate and palladium catalysts commonly used.
  • Use of protecting groups and masked intermediates (e.g., silyl ethers) facilitates multi-step synthesis without degradation or side reactions.
  • Process optimization in patents highlights scalable routes with fewer stereoisomeric byproducts and improved isolation techniques, crucial for pharmaceutical applications.

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